molecular formula C15H24N2O3 B6645659 [4-[(4-Methoxy-6-methylpyridin-2-yl)methyl]-6,6-dimethylmorpholin-2-yl]methanol

[4-[(4-Methoxy-6-methylpyridin-2-yl)methyl]-6,6-dimethylmorpholin-2-yl]methanol

Cat. No. B6645659
M. Wt: 280.36 g/mol
InChI Key: BFWHIMPCSLNHNZ-UHFFFAOYSA-N
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Description

[4-[(4-Methoxy-6-methylpyridin-2-yl)methyl]-6,6-dimethylmorpholin-2-yl]methanol, also known as MMMP, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields.

Mechanism of Action

The mechanism of action of [4-[(4-Methoxy-6-methylpyridin-2-yl)methyl]-6,6-dimethylmorpholin-2-yl]methanol is not fully understood, but it is believed to act by inhibiting the growth and proliferation of cancer cells. It has been shown to induce apoptosis, or programmed cell death, in cancer cells by activating various signaling pathways.
In neuroscience research, [4-[(4-Methoxy-6-methylpyridin-2-yl)methyl]-6,6-dimethylmorpholin-2-yl]methanol is believed to act by blocking the activity of the α7 nicotinic acetylcholine receptor, which plays a key role in regulating various neurotransmitter systems in the brain.
Biochemical and Physiological Effects
[4-[(4-Methoxy-6-methylpyridin-2-yl)methyl]-6,6-dimethylmorpholin-2-yl]methanol has been shown to exhibit potent anticancer activity in vitro and in vivo. It has been shown to induce apoptosis in cancer cells by activating various signaling pathways, including the p53 pathway and the MAPK pathway. In addition, [4-[(4-Methoxy-6-methylpyridin-2-yl)methyl]-6,6-dimethylmorpholin-2-yl]methanol has been shown to inhibit the growth and proliferation of cancer cells by blocking the activity of various enzymes involved in DNA replication and repair.
In neuroscience research, [4-[(4-Methoxy-6-methylpyridin-2-yl)methyl]-6,6-dimethylmorpholin-2-yl]methanol has been shown to act as a selective antagonist of the α7 nicotinic acetylcholine receptor, which plays a key role in regulating various neurotransmitter systems in the brain. By blocking the activity of this receptor, [4-[(4-Methoxy-6-methylpyridin-2-yl)methyl]-6,6-dimethylmorpholin-2-yl]methanol has the potential to modulate various neurological disorders such as Alzheimer's disease and schizophrenia.

Advantages and Limitations for Lab Experiments

One of the advantages of using [4-[(4-Methoxy-6-methylpyridin-2-yl)methyl]-6,6-dimethylmorpholin-2-yl]methanol in lab experiments is its potent anticancer activity against a range of cancer cell lines. This makes it a valuable tool for investigating the mechanisms of cancer cell growth and proliferation.
However, one of the limitations of using [4-[(4-Methoxy-6-methylpyridin-2-yl)methyl]-6,6-dimethylmorpholin-2-yl]methanol in lab experiments is its potential toxicity. [4-[(4-Methoxy-6-methylpyridin-2-yl)methyl]-6,6-dimethylmorpholin-2-yl]methanol has been shown to exhibit cytotoxicity in normal cells at high concentrations, which may limit its use in certain experiments.

Future Directions

There are several future directions for research on [4-[(4-Methoxy-6-methylpyridin-2-yl)methyl]-6,6-dimethylmorpholin-2-yl]methanol. One area of interest is in the development of new drugs for the treatment of cancer. [4-[(4-Methoxy-6-methylpyridin-2-yl)methyl]-6,6-dimethylmorpholin-2-yl]methanol has shown promising results in preclinical studies, and further research is needed to determine its efficacy and safety in clinical trials.
In addition, [4-[(4-Methoxy-6-methylpyridin-2-yl)methyl]-6,6-dimethylmorpholin-2-yl]methanol has potential applications in neuroscience research. Further studies are needed to investigate its potential as a tool for modulating various neurotransmitter systems in the brain and treating neurological disorders such as Alzheimer's disease and schizophrenia.
Conclusion
In conclusion, [4-[(4-Methoxy-6-methylpyridin-2-yl)methyl]-6,6-dimethylmorpholin-2-yl]methanol is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. [4-[(4-Methoxy-6-methylpyridin-2-yl)methyl]-6,6-dimethylmorpholin-2-yl]methanol has shown promising results in preclinical studies, and further research is needed to determine its potential as a drug for the treatment of cancer and as a tool for modulating various neurotransmitter systems in the brain.

Synthesis Methods

[4-[(4-Methoxy-6-methylpyridin-2-yl)methyl]-6,6-dimethylmorpholin-2-yl]methanol can be synthesized using a multi-step process that involves the reaction of 2-chloro-4-methoxy-6-methylpyridine with morpholine and subsequent reduction with sodium borohydride. The final product is obtained after purification using column chromatography.

Scientific Research Applications

[4-[(4-Methoxy-6-methylpyridin-2-yl)methyl]-6,6-dimethylmorpholin-2-yl]methanol has been extensively studied for its potential applications in various fields of scientific research. One of the areas of interest is in the development of new drugs for the treatment of cancer. [4-[(4-Methoxy-6-methylpyridin-2-yl)methyl]-6,6-dimethylmorpholin-2-yl]methanol has been shown to exhibit potent anticancer activity against a range of cancer cell lines, including breast, colon, and lung cancer.
In addition to its anticancer properties, [4-[(4-Methoxy-6-methylpyridin-2-yl)methyl]-6,6-dimethylmorpholin-2-yl]methanol has also been investigated for its potential use as a tool in neuroscience research. It has been shown to act as a selective antagonist of the α7 nicotinic acetylcholine receptor, which is involved in various neurological disorders such as Alzheimer's disease and schizophrenia.

properties

IUPAC Name

[4-[(4-methoxy-6-methylpyridin-2-yl)methyl]-6,6-dimethylmorpholin-2-yl]methanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H24N2O3/c1-11-5-13(19-4)6-12(16-11)7-17-8-14(9-18)20-15(2,3)10-17/h5-6,14,18H,7-10H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BFWHIMPCSLNHNZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=N1)CN2CC(OC(C2)(C)C)CO)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H24N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

280.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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